molecular formula C22H22N2O5 B2758688 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618363-89-6

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2758688
CAS No.: 618363-89-6
M. Wt: 394.427
InChI Key: ISQYTIGTAAHKAY-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with a multifaceted structure. It contains multiple functional groups, including a benzofuran ring, a pyrrolone ring, and a furan ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehydes with β-keto esters under acidic conditions

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan and benzofuran rings can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups to form alcohols.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Reagents like halogens (Br2, Cl2) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed

  • Oxidation: : Formation of benzofuran-2-carboxylic acid and furan-2-carboxylic acid.

  • Reduction: : Production of benzofuran-2-ol and furan-2-ol.

  • Substitution: : Introduction of halogen atoms or other substituents on the rings.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential antimicrobial, antitumor, or antioxidant properties.

  • Medicine: : It could be investigated for its therapeutic potential in treating various diseases.

  • Industry: : Its unique structure may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its complex structure and the presence of multiple functional groups. Similar compounds might include other benzofuran derivatives or pyrrolone-containing molecules. the specific arrangement of rings and substituents in this compound sets it apart.

List of Similar Compounds

  • Benzofuran-2-carbonyl chloride

  • 4-(3-Methyl-1-benzofuran-2-yl)carbonylmorpholine

  • Various benzofuran derivatives with different substituents

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-23(2)10-6-11-24-19(16-9-5-12-28-16)18(21(26)22(24)27)20(25)17-13-14-7-3-4-8-15(14)29-17/h3-5,7-9,12-13,19,26H,6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQYTIGTAAHKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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